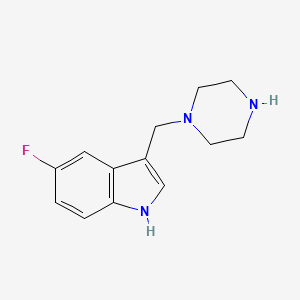
5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Receptor Ligand Development
5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole derivatives have been explored as potential ligands for various receptors. For instance, modifications with fluorine in these compounds have shown high affinity and selectivity for the 5-HT1D receptor, which are important in developing treatments for neurological disorders (van Niel et al., 1999).
2. Radioligands for PET Imaging
Some derivatives of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole have been synthesized as analogs for dopamine D4 receptor ligands. These compounds have shown potential in positron emission tomography (PET) imaging, aiding in the study of neurological conditions (Tietze et al., 2006).
3. Development of Antidepressant Candidates
Compounds containing the 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole framework have been evaluated as potential antidepressants. The synthesis process of these compounds has been optimized to create effective drug candidates (Anderson et al., 1997).
4. Cytotoxic Agents in Cancer Research
Indole-based 1,4-disubstituted piperazines, including derivatives of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines, showing promise as potential cancer treatments (Akkoç et al., 2012).
5. Potential Treatment for Cognitive Disorders
Derivatives of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole have been explored as ligands for the 5-HT6 receptor, showing efficacy in animal models of cognition and presenting a new avenue for treating cognitive disorders (Nirogi et al., 2016).
Propriétés
IUPAC Name |
5-fluoro-3-(piperazin-1-ylmethyl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-11-1-2-13-12(7-11)10(8-16-13)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOFHPUVOGVDPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CNC3=C2C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

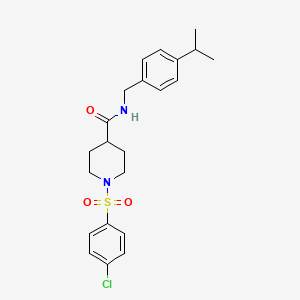
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2381265.png)
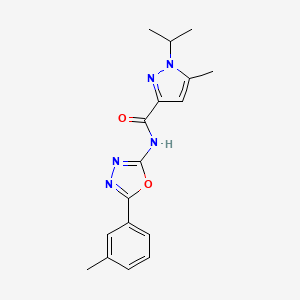
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381268.png)
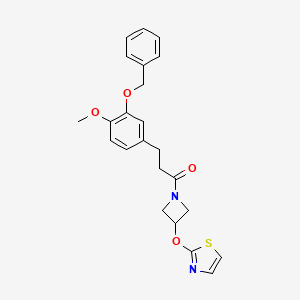
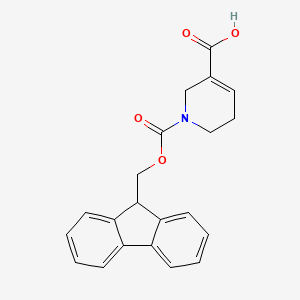
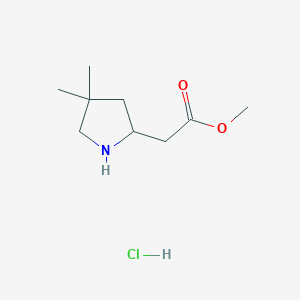
![(E)-1,1,1-trifluoro-4-[[3-(trifluoromethyl)phenyl]methylamino]but-3-en-2-one](/img/structure/B2381275.png)
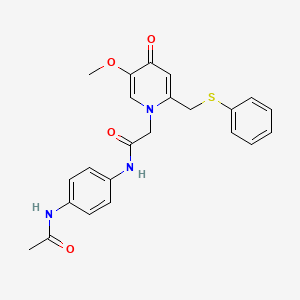
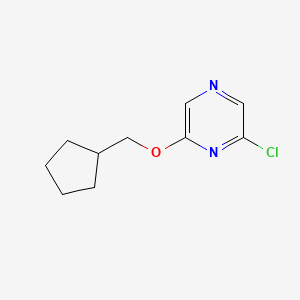
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2381282.png)

![N-[4-(Morpholine-4-carbonyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2381286.png)
